molecular formula C13H16O3 B1593617 Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester CAS No. 87188-51-0

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Cat. No. B1593617
CAS RN: 87188-51-0
M. Wt: 220.26 g/mol
InChI Key: GJWMYLFHBXEWNZ-UHFFFAOYSA-N
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Patent
US05304690

Procedure details

A solution of 85 grams (1.3 moles) of potassium hydroxide in 161 grams of methanol was added in periodic additions along with 229 grams (1.0 moles) of di-t-butyl dicarbonate to a stirred solution of 101 grams (0.65 moles) of 4-acetoxystyrene in 505 grams of ethyl acetate over a period of about 40 minutes. The reagents were added concurrently in approximately equal aliquots while the reaction mixture was kept at 25° C. with an ice bath. After an additional 2 hours of reaction at 25° C., the reaction slurry was washed well with water to remove solids. The volatile components of the organic layer were stripped under vacuum to give 148 grams (83% crude yield) of 4-tertiary-butoxycarbonyloxystyrene. Vacuum distillation afforded 87 grams (65% yield) of pure product, b.p. 111° C./0.25 mm.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
solvent
Reaction Step One
Quantity
505 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([O:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])(OC(C)(C)C)=O.C(OC1[CH:29]=[CH:28][C:25]([CH:26]=[CH2:27])=[CH:24][CH:23]=1)(=O)C>CO.C(OCC)(=O)C>[C:14]([O:13][C:11]([O:10][C:3]1[CH:27]=[CH:26][C:25]([CH:28]=[CH2:29])=[CH:24][CH:23]=1)=[O:12])([CH3:15])([CH3:16])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
229 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
101 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
161 g
Type
solvent
Smiles
CO
Name
Quantity
505 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reagents were added concurrently in approximately equal aliquots while the reaction mixture
CUSTOM
Type
CUSTOM
Details
was kept at 25° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
After an additional 2 hours of reaction at 25° C.
Duration
2 h
WASH
Type
WASH
Details
the reaction slurry was washed well with water
CUSTOM
Type
CUSTOM
Details
to remove solids

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.